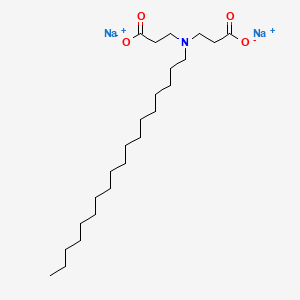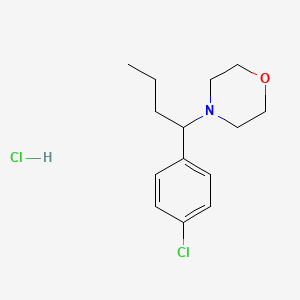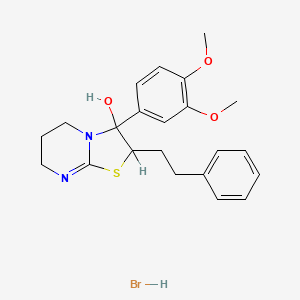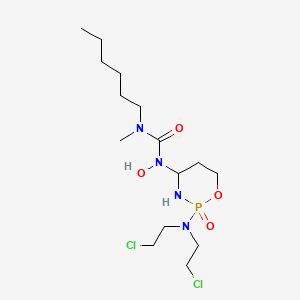
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves multiple steps, starting from the appropriate nitro and pentyloxy-substituted benzene derivatives. The key steps include nitration, etherification, and hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, followed by hydrazone formation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted ethanone derivatives, depending on the specific reaction pathway and conditions .
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro and pentyloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitro and pentyloxy-substituted ethanone derivatives, such as:
- Ethanone, 1-(3-nitro-4-(methoxy)phenyl)-(1-(3-nitro-4-(methoxy)phenyl)ethylidene)hydrazone
- Ethanone, 1-(3-nitro-4-(ethoxy)phenyl)-(1-(3-nitro-4-(ethoxy)phenyl)ethylidene)hydrazone .
Uniqueness
The uniqueness of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propiedades
Número CAS |
134221-20-8 |
|---|---|
Fórmula molecular |
C26H34N4O6 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(Z)-1-(3-nitro-4-pentoxyphenyl)-N-[(Z)-1-(3-nitro-4-pentoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C26H34N4O6/c1-5-7-9-15-35-25-13-11-21(17-23(25)29(31)32)19(3)27-28-20(4)22-12-14-26(24(18-22)30(33)34)36-16-10-8-6-2/h11-14,17-18H,5-10,15-16H2,1-4H3/b27-19-,28-20- |
Clave InChI |
ZDZVZGJJJRKEGB-RSSRHXQMSA-N |
SMILES isomérico |
CCCCCOC1=C(C=C(C=C1)/C(=N\N=C(/C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])\C)/C)[N+](=O)[O-] |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C(=NN=C(C)C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















